(2-Bromo-1,4-phenylene)dimethanol
Description
Properties
IUPAC Name |
[3-bromo-4-(hydroxymethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,10-11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBPOEADFKOHSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Large-Scale Industrial Synthesis
In a representative large-scale procedure, 30.0 kg of dimethyl 2-bromoterephthalate is dissolved in 259.8 kg of DME under nitrogen atmosphere. Sodium borohydride (24.9 kg, 5 equivalents) is added, and the mixture is stirred at 40°C for 30 minutes. Methanol is introduced to quench excess borohydride, followed by citric acid aqueous solution to neutralize the reaction. Ethyl acetate extraction and subsequent crystallization from methanol/water yield 22.07 kg of product (91.8% yield).
Key Advantages :
Laboratory-Scale Modifications
A smaller-scale variant employs ethanol as the solvent. Dimethyl 2-bromoterephthalate (11.94 g) is reduced with NaBH₄ (6.61 g) in ethanol at 0°C, with crushed calcium chloride enhancing reaction efficiency. After acidic workup and ethyl acetate extraction, the product is obtained in 84% yield.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 0°C → Room temperature |
| Additive | Calcium chloride |
| Workup | HCl quenching, EtOAc extraction |
Lithium Borohydride in Tetrahydrofuran
Lithium borohydride (LiBH₄), a stronger reducing agent than NaBH₄, enables faster ester-to-alcohol conversion. A protocol dissolving dimethyl 2-bromoterephthalate (2.00 g) in THF with LiBH₄ (3 equivalents) achieves 76% yield after 12 hours at room temperature. Methanol is added to moderate reactivity, preventing over-reduction.
Mechanistic Insight :
LiBH₄’s higher reducing power allows lower reaction temperatures (0–20°C), reducing energy costs. However, its moisture sensitivity necessitates strict inert atmosphere control.
Bromination-Reduction Tandem Approaches
While direct bromination of 1,4-benzenedimethanol is less common, patents describe electrophilic bromination strategies for analogous compounds. For example, 3,4-dimethoxytoluene undergoes sequential bromination at aromatic and benzylic positions using bromine radicals generated from bromate/bromide mixtures in sulfuric acid. Adapting this to 1,4-benzenedimethanol could involve:
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Electrophilic Bromination : Introducing bromine at the ortho position using Br₂/FeCl₃.
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Radical Bromination : Methyl group bromination via N-bromosuccinimide (NBS) and AIBN initiator.
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Esterification-Reduction : Converting brominated intermediates to diols via ester reduction.
Challenges :
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Regioselectivity issues during bromination.
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Competing side reactions (e.g., dibromination).
Comparative Analysis of Methods
| Method | Yield (%) | Scale | Solvent | Temperature |
|---|---|---|---|---|
| NaBH₄ (DME) | 91.8 | Industrial | 1,2-Dimethoxyethane | 40°C |
| NaBH₄ (Ethanol) | 84 | Laboratory | Ethanol | 0°C → RT |
| LiBH₄ (THF) | 76 | Laboratory | THF | 0–20°C |
Trade-offs :
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NaBH₄ in DME : Optimal for scalability but requires specialized equipment.
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LiBH₄ : Faster reaction times but lower yields due to side reactions.
Purification and Characterization
Post-reduction, crude product purification typically involves:
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Extraction : Ethyl acetate/water partitioning to remove inorganic salts.
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Crystallization : Methanol/water mixtures yield white crystalline solid.
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Drying : Anhydrous MgSO₄ or Na₂SO₄ for residual moisture removal.
Characterization Data :
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1,4-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: 2-Bromo-4-carboxyphenylmethanol.
Reduction: 4-Hydroxymethylphenylmethanol.
Substitution: 2-Methoxy-4-hydroxymethylphenylmethanol.
Scientific Research Applications
Organic Synthesis
(2-Bromo-1,4-phenylene)dimethanol is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions allows for the formation of more complex molecules used in pharmaceuticals and agrochemicals.
| Reaction Type | Description | Example Products |
|---|---|---|
| Substitution | Bromine can be replaced with nucleophiles | Amines, thiols, or alkoxides |
| Oxidation | Hydroxymethyl groups can be oxidized | Aldehydes or carboxylic acids |
| Reduction | Bromine can be reduced to form phenyl derivatives | Hydroxymethyl derivatives |
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its mechanism of action involving interactions with specific molecular targets.
Case Study: Antiviral Activity
A study explored the synthesis of phenylene derivatives and their antiviral activities against various pathogens. The results demonstrated that modifications to the phenylene structure could enhance biological efficacy .
Material Science
The compound is investigated for its role in developing new materials, particularly in polymer chemistry. Its structural characteristics allow it to be incorporated into polymer matrices, potentially improving material properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (2-Bromo-1,4-phenylene)dimethanol involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters and thereby exerting its effects. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
(2,5-Dibromo-1,4-phenylene)dimethanol
- Molecular Formula : C₈H₈Br₂O₂
- Average Mass : 295.958 g/mol
- Substituents : Two bromine atoms at 2,5-positions and hydroxymethyl groups at 1,4-positions.
- Reactivity: The dual bromine substituents enhance halogen-bonding interactions, making it a robust synthon for supramolecular frameworks .
- Applications : Used in supramolecular weaving due to strong halogen bonds .
(2-Nitro-1,4-phenylene)dimethanol
- Molecular Formula: C₈H₉NO₄ (inferred from CAS 23222-97-1)
- Substituents: A nitro (–NO₂) group at the 2-position and hydroxymethyl groups at 1,4-positions.
- Reactivity : The electron-withdrawing nitro group increases the acidity of adjacent hydroxyl groups, enhancing reactivity in condensation or esterification reactions. However, nitro groups are less effective leaving groups compared to bromine, limiting utility in nucleophilic substitutions.
- Applications: Potential intermediate in dye or pharmaceutical synthesis .
(2,6-Dinitro-1,4-phenylene)dimethanol
- Molecular Formula : C₈H₈N₂O₆ (CAS 171809-19-1)
- Substituents : Two nitro groups at 2,6-positions and hydroxymethyl groups at 1,4-positions.
- Reactivity : Dual nitro groups significantly reduce electron density on the aromatic ring, making the compound highly electrophilic. This property is advantageous in electrophilic aromatic substitution-resistant applications.
- Applications : Likely used in high-performance polymers or explosives precursors.
(2,5-Dibromo-3,6-dimethoxy-1,4-phenylene)dimethanol
- Molecular Formula : C₁₀H₁₂Br₂O₄ (synthesized in 98% yield)
- Substituents : Bromine at 2,5-positions, methoxy (–OCH₃) at 3,6-positions, and hydroxymethyl groups at 1,4-positions.
- Reactivity : Methoxy groups donate electron density, counterbalancing the electron-withdrawing bromine. This balance stabilizes the aromatic ring, making it suitable for controlled polymerization or crystal engineering.
- Applications : Demonstrated in halogen-bonded supramolecular architectures .
Comparative Data Table
Key Research Findings
Halogen vs. Nitro Substituents : Bromine enhances halogen bonding, critical in supramolecular chemistry, while nitro groups prioritize electronic modulation for electrophilic reactions .
Steric and Electronic Effects : Methoxy groups in dibromo-dimethoxy derivatives improve solubility and stabilize intermediates in multi-step syntheses .
Synthetic Flexibility : Brominated analogs are more versatile in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to nitro derivatives, which require reduction steps for further functionalization .
Biological Activity
(2-Bromo-1,4-phenylene)dimethanol, with the chemical formula CHBrO and CAS number 89980-92-7, is a brominated aromatic compound that has garnered interest in medicinal and synthetic chemistry. Its biological activity is of particular relevance in the context of drug design and development, particularly due to its potential interactions with various biological targets.
- Molecular Weight : 217.06 g/mol
- Melting Point : Approximately 104°C
- Structure : The compound features a bromine atom on a phenylene ring, which may influence its reactivity and biological interactions.
Synthesis and Yield
The synthesis of this compound typically involves the reduction of bromo-substituted aromatic compounds using reducing agents such as sodium borohydride or lithium borohydride. The following table summarizes some synthesis methods and yields:
| Method | Yield | Conditions |
|---|---|---|
| Sodium tetrahydroborate | 91.8% | 1,2-dimethoxyethane, 40°C, inert atmosphere |
| Lithium borohydride | 76% | Tetrahydrofuran, 0 - 20°C |
Research indicates that this compound may exhibit biological activity through interactions with key cellular pathways. Brominated compounds often act as inhibitors or modulators of enzymes or receptors due to their ability to form stable complexes with target proteins.
Target Interactions
The compound has been evaluated for its potential interactions with various biological targets, including:
- Kinases : These are critical in cell signaling and regulation. Brominated phenyl compounds have shown potential as kinase inhibitors.
- G-protein Coupled Receptors (GPCRs) : GPCRs are significant drug targets; compounds like this compound may influence receptor activity.
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of various brominated compounds, this compound was found to inhibit the proliferation of certain cancer cell lines. The study measured cell viability using MTT assays and reported an IC value indicative of significant cytotoxicity against specific cancer types.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's role as an enzyme inhibitor. Using kinetic assays, it was determined that this compound exhibited competitive inhibition against a target enzyme involved in metabolic pathways. This inhibition was characterized by increased Km values in the presence of the compound.
Q & A
Q. What are the optimal synthetic routes for (2-Bromo-1,4-phenylene)dimethanol, and how do reaction conditions affect yield and purity?
Methodological Answer: Synthesis of brominated phenylene derivatives typically involves bromination of precursor diols or aromatic intermediates, followed by reduction or protection steps. For example, analogous nitro derivatives (e.g., (2-Nitro-1,4-phenylene)dimethanol) are synthesized via nucleophilic substitution using potassium carbonate in refluxing acetone, achieving ~67% yield after silica gel chromatography (ethyl acetate/petroleum ether eluent) . Critical parameters include solvent polarity, reaction temperature (reflux vs. ambient), and stoichiometric ratios of reagents. Bromine’s reactivity may necessitate inert atmospheres or controlled light exposure to avoid side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: 1H and 13C NMR spectroscopy are essential for confirming structural integrity and purity. For instance, aromatic protons in similar compounds (e.g., benzo[d][1,3]dioxol derivatives) show distinct splitting patterns (δ 6.4–7.4 ppm), while hydroxymethyl groups appear as singlets (δ ~4.9–5.0 ppm) . Mass spectrometry (EI-MS) provides molecular weight validation, with fragmentation patterns aiding in identifying bromine isotopic signatures. Thermal analysis (DSC) can further assess crystallinity and phase transitions, as demonstrated for poly(phenylene oxide) derivatives .
Q. How does the bromine substituent influence the compound’s stability under thermal or photolytic conditions?
Methodological Answer: Bromine’s electron-withdrawing nature may accelerate photodegradation via radical pathways. Studies on poly(2,6-dimethyl-1,4-phenylene oxide) used GC/HPLC to identify photodegradation products (e.g., quinones, chain-scission fragments), suggesting analogous methods for tracking brominated derivatives . Thermal stability can be assessed via DSC, where decomposition temperatures (Td) and glass transition temperatures (Tg) are compared against non-brominated analogs. For example, poly(2,6-diphenyl-1,4-phenylene oxide) showed higher thermal stability due to resonance stabilization, a principle applicable to brominated systems .
Advanced Research Questions
Q. How can computational models predict the physical properties of polymers derived from this compound?
Methodological Answer: Coarse-grained (CG) molecular dynamics (MD) models, validated against atomistic simulations and experimental data, are effective for predicting properties like Tg and blend compatibility. For poly(2,6-dimethyl-1,4-phenylene ether), CG models accurately replicated Tg trends observed experimentally, enabling extrapolation to brominated analogs . Parameterization should account for bromine’s steric and electronic effects, with validation via quantum mechanical calculations (e.g., DFT for bond dissociation energies).
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer: Bromine’s role as a leaving group in Suzuki or Ullmann couplings can be studied via kinetic isotope effects or Hammett plots. For example, poly(phenylene oxide) derivatives with electron-withdrawing substituents (e.g., Br) exhibit enhanced radical stability during polymerization, as observed in studies comparing methyl- and phenyl-substituted polymers . Steric effects from the hydroxymethyl groups may require optimization of catalyst systems (e.g., Pd(0) with bulky ligands) to mitigate steric hindrance.
Q. How can contradictions in reported thermal decomposition profiles of brominated phenylene derivatives be resolved?
Methodological Answer: Discrepancies in thermal data (e.g., Td, Tg) often arise from variations in heating rates, sample purity, or atmospheric conditions (e.g., N2 vs. air). Standardized protocols, such as those used in poly(phenylene oxide) studies (heating rate: 10°C/min under inert gas), should be adopted . Comparative analysis via thermogravimetric analysis (TGA) coupled with FTIR or MS can identify decomposition products, clarifying mechanistic pathways. For conflicting DSC results, replicate experiments with controlled crystallinity (annealing protocols) are recommended.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
